PF-04880594

Catalog No.
S548765
CAS No.
M.F
C19H16F2N8
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04880594

Product Name

PF-04880594

IUPAC Name

3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazol-4-yl]pyrimidin-2-yl]amino]propanenitrile

Molecular Formula

C19H16F2N8

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C19H16F2N8/c20-16(21)11-29-10-14(15-3-7-25-19(27-15)24-5-1-4-22)17(28-29)13-8-12-2-6-23-18(12)26-9-13/h2-3,6-10,16H,1,5,11H2,(H,23,26)(H,24,25,27)

InChI Key

HFYMVDKBZONUOJ-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(=NC=C4)NCCC#N)CC(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

PF04880594; PF-04880594; PF 04880594.

Canonical SMILES

C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(=NC=C4)NCCC#N)CC(F)F

Description

The exact mass of the compound Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]- is 394.1466 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-04880594 is a selective inhibitor of the rapidly accelerated fibrosarcoma (RAF) family of kinases, particularly targeting BRAF and CRAF. This compound has been studied for its potential therapeutic applications in treating various cancers, particularly those driven by mutations in the BRAF gene. Its structure allows it to interfere with the signaling pathways that promote tumor growth and survival, making it a candidate for targeted cancer therapies.

As with any new compound, safety information is likely not established for this specific molecule. However, caution should be exercised when handling any unknown compound. Aminopyrimidines can sometimes exhibit cytotoxicity (cell toxicity) []. Standard laboratory safety practices should always be followed when working with unknown compounds.

Future Research Directions

If this compound is indeed a novel research target, further studies would be required to elucidate its:

  • Synthesis and purification methods.
  • Physical and chemical properties.
  • In vitro and in vivo biological activity (if applicable).
  • Mechanism of action (if applicable).
  • Toxicity profile.

PF-04880594 primarily functions through competitive inhibition of the ATP-binding site of RAF kinases. Upon binding, it prevents the phosphorylation of downstream targets involved in the mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to a decrease in cell proliferation and survival signals in cancer cells. The compound has been shown to induce ERK (extracellular signal-regulated kinase) phosphorylation and BRAF-CRAF dimerization, which are critical events in the signaling cascade that promotes tumorigenesis .

Biologically, PF-04880594 exhibits potent anti-tumor activity against various cancer cell lines with BRAF mutations. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in these cells. Additionally, it has been observed to cause epithelial tissue hyperplasia, a condition characterized by an increase in the number of cells, which may be a side effect associated with its mechanism of action .

  • Formation of key intermediates: Utilizing reactions such as amide coupling and cyclization.
  • Purification: Employing chromatographic techniques to isolate the desired product.
  • Characterization: Using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

The specific synthetic route may vary depending on the desired yield and purity levels.

PF-04880594 is primarily explored for its applications in oncology, particularly for treating cancers associated with BRAF mutations, such as melanoma and colorectal cancer. It is also being investigated for potential use in combination therapies to enhance efficacy against resistant cancer types. Clinical trials have been conducted to assess its safety profile and therapeutic effectiveness.

Interaction studies involving PF-04880594 have focused on its effects on various cellular pathways. Key findings include:

  • ERK Pathway Modulation: The compound's ability to modulate ERK phosphorylation indicates its role in altering cellular signaling dynamics.
  • Dimerization Effects: Studies have shown that PF-04880594 can induce BRAF-CRAF dimerization, which may lead to unintended activation of survival pathways in some contexts .

These interactions highlight the complexity of targeting RAF kinases and underscore the need for further research into its pharmacodynamics.

When comparing PF-04880594 with other RAF inhibitors, several compounds exhibit similar mechanisms but differ in selectivity and potency:

Compound NameSelectivityPotency (IC50)Unique Features
VemurafenibBRAF selective0.1 µMFirst FDA-approved BRAF inhibitor
DabrafenibBRAF selective0.3 µMUsed for melanoma treatment
SorafenibMulti-target0.5 µMInhibits multiple kinases including VEGFR

Uniqueness of PF-04880594:
PF-04880594 stands out due to its selective inhibition of both BRAF and CRAF, potentially offering a broader therapeutic window compared to other inhibitors that primarily target only one variant. Its distinct mechanism of inducing hyperplasia may also provide insights into compensatory mechanisms within tumor biology.

PF-04880594 possesses the molecular formula C19H16F2N8, representing a complex heterocyclic compound with a molecular weight of 394.38 grams per mole [2] [4]. The compound's Chemical Abstracts Service registry number is 1111636-35-1, which serves as its unique chemical identifier [2] [4] [5]. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazol-4-yl]pyrimidin-2-yl]amino]propanenitrile [2] [5] [8].

The molecular architecture of PF-04880594 features a sophisticated arrangement of multiple heterocyclic rings connected through strategic linkages [2] [4]. The core structure incorporates a pyrrolo[2,3-b]pyridine system, which serves as the primary scaffold for the molecule [2] [4]. This heterocyclic framework is functionalized with a pyrazole ring system that contains a 2,2-difluoroethyl substituent, providing enhanced chemical stability and biological activity [2] [4] [6]. The molecular structure also includes a pyrimidine ring connected through an amino linkage to a propanenitrile chain, completing the overall molecular framework [2] [4] [5].

The compound's canonical Simplified Molecular Input Line Entry System representation is C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(=NC=C4)NCCC#N)CC(F)F, which provides a standardized textual description of its molecular connectivity [2] [4] [6]. The International Chemical Identifier key for PF-04880594 is HFYMVDKBZONUOJ-UHFFFAOYSA-N, serving as a unique digital fingerprint for database searches and chemical informatics applications [2] [4] [5].

Physical and Chemical Characteristics

PF-04880594 exists as a solid powder at room temperature, exhibiting a characteristic white to beige coloration [4] [7]. The compound demonstrates high chemical purity, with commercial preparations typically achieving greater than or equal to 98% purity as determined by high-performance liquid chromatography analysis [4] [7]. The compound maintains excellent stability under appropriate storage conditions, remaining stable for up to 36 months when stored in lyophilized form under desiccated conditions [6].

The solubility profile of PF-04880594 reveals important characteristics for its handling and application [4] [7]. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations of 20 milligrams per milliliter with clear solution formation [4] [7]. This high solubility in dimethyl sulfoxide makes it suitable for biological assays and chemical modifications [4] [7]. The compound requires storage at -20 degrees Celsius under sealed, dry conditions to maintain its chemical integrity and prevent degradation [2] [5] [6].

The physical stability of PF-04880594 under various environmental conditions has been characterized through controlled storage studies [6]. The compound demonstrates remarkable stability when maintained under appropriate conditions, with minimal degradation observed over extended periods [6]. The recommended storage protocol involves maintaining the compound in a sealed container under desiccated conditions at low temperature to prevent moisture absorption and chemical decomposition [2] [5] [6].

Structural Analysis and Characterization Methods

The structural characterization of PF-04880594 has been accomplished through multiple analytical techniques that provide comprehensive information about its molecular architecture [4] [7]. High-performance liquid chromatography serves as the primary method for purity determination and quality control, providing quantitative assessment of the compound's chemical composition [4] [7]. This chromatographic technique enables the separation and identification of the main compound from potential impurities and degradation products [4] [7].

Nuclear magnetic resonance spectroscopy represents a fundamental technique for structural elucidation of complex organic molecules like PF-04880594 [13] [16]. This analytical method provides detailed information about the molecular framework by analyzing the magnetic environments of individual nuclei within the molecule [13] [16]. The technique enables precise determination of connectivity patterns, stereochemical arrangements, and conformational preferences that are essential for understanding structure-activity relationships [13] [16].

Mass spectrometry constitutes another critical analytical tool for characterizing PF-04880594, providing accurate molecular weight determination and structural fragmentation patterns [28]. This technique enables confirmation of the molecular formula and identification of characteristic fragmentation pathways that support structural assignments [28]. The combination of high-resolution mass spectrometry with tandem mass spectrometry techniques provides comprehensive structural information for complex heterocyclic compounds [28].

Infrared spectroscopy offers valuable complementary information for functional group identification and molecular characterization [28] [30]. This vibrational spectroscopic technique enables the identification of specific chemical bonds and functional groups present within the PF-04880594 structure [28] [30]. The infrared spectrum provides characteristic absorption bands that correspond to the various heterocyclic systems and functional groups present in the molecule [28] [30].

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship analysis of PF-04880594 reveals critical molecular features that contribute to its potent biological activity against RAF kinases [2] [32]. The compound demonstrates exceptional selectivity for B-RAF wild-type, B-RAF V600E mutant, and c-RAF kinases with half-maximal inhibitory concentration values of 0.19, 0.13, and 0.39 nanomolar, respectively [2] [6] [32]. These remarkably low inhibitory concentrations establish PF-04880594 as one of the most potent RAF inhibitors characterized to date [2] [32].

The pyrrolo[2,3-b]pyridine core structure represents the fundamental pharmacophore responsible for RAF kinase recognition and binding [2] [4]. This heterocyclic system provides the essential molecular framework for interaction with the adenosine triphosphate binding site of the target kinases [2] [4]. The specific arrangement of nitrogen atoms within this ring system creates optimal hydrogen bonding opportunities with key amino acid residues in the kinase active site [2] [4].

The 2,2-difluoroethyl substituent attached to the pyrazole ring system contributes significantly to the compound's enhanced selectivity and potency [2] [4] [6]. The presence of fluorine atoms in this position provides both electronic and steric effects that optimize the compound's interaction with the target kinases [2] [4]. The difluoroethyl group enhances the compound's binding affinity while simultaneously reducing off-target interactions with other kinase families [2] [4] [6].

The pyrimidine ring system connected through the pyrazole linker serves as a critical structural element for maintaining proper molecular geometry and binding orientation [2] [4]. This heterocyclic component positions the propanenitrile chain in an optimal configuration for productive enzyme-inhibitor interactions [2] [4]. The amino linkage between the pyrimidine ring and the propanenitrile chain provides additional hydrogen bonding opportunities that strengthen the overall binding interaction [2] [4] [5].

Computational Chemistry Data and Properties

The computational chemistry profile of PF-04880594 provides quantitative insights into its molecular properties and pharmaceutical characteristics [3] [20] [23]. The topological polar surface area of the compound measures 108.1 square angstroms, indicating moderate polarity that contributes to its biological activity and membrane permeability characteristics [3]. The calculated logarithm of the partition coefficient value of 3.47408 suggests favorable lipophilicity for cellular uptake and distribution [3].

The hydrogen bonding profile of PF-04880594 reveals seven hydrogen bond acceptor sites and two hydrogen bond donor sites within the molecular structure [3] [8]. This hydrogen bonding pattern contributes to the compound's ability to form specific interactions with target proteins while maintaining appropriate physicochemical properties for biological applications [3] [8]. The presence of seven rotatable bonds within the molecule provides sufficient conformational flexibility for optimal target binding while maintaining structural integrity [3] [8].

Molecular modeling studies utilizing density functional theory calculations have provided detailed insights into the electronic structure and binding properties of PF-04880594 [21] [24]. These computational approaches enable the prediction of molecular properties, optimization of structural features, and understanding of structure-activity relationships at the atomic level [21] [24]. The application of advanced computational methods facilitates the rational design of improved analogs and the understanding of molecular recognition mechanisms [21] [24].

The computational analysis of PF-04880594 includes molecular dynamics simulations that examine the compound's behavior in biological environments [20] [23]. These simulations provide information about conformational preferences, binding kinetics, and interaction patterns with target proteins [20] [23]. The computational data supports the experimental observations regarding the compound's exceptional potency and selectivity for RAF kinases [20] [23].

The following tables summarize the key chemical, physical, computational, and biological properties of PF-04880594:

PropertyValueReference
Molecular FormulaC19H16F2N8 [2] [4]
Molecular Weight (g/mol)394.38 [2] [4]
CAS Number1111636-35-1 [2] [4] [5]
Physical FormPowder [4] [7]
ColorWhite to beige [4] [7]
Purity (HPLC)≥98% [4] [7]
Solubility in DMSO20 mg/mL [4] [7]
Storage Temperature-20°C [2] [5] [6]
Computational ParameterValueReference
TPSA (Ų)108.1 [3]
LogP3.47408 [3]
Hydrogen Bond Acceptors7 [3] [8]
Hydrogen Bond Donors2 [3] [8]
Rotatable Bonds7 [3] [8]
Target KinaseIC50 (nM)SelectivityReference
B-RAF (wild-type)0.19Primary target [2] [32]
B-RAF V600E (mutant)0.13Primary target [2] [6] [32]
c-RAF0.39Primary target [2] [32]
CSF1R39200-fold less potent [34]
LCK49260-fold less potent [34]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

394.14659887 g/mol

Monoisotopic Mass

394.14659887 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Torti VR, Wojciechowicz D, Hu W, John-Baptiste A, Evering W, Troche G, Marroquin LD, Smeal T, Yamazaki S, Palmer CL, Burns-Naas LA, Bagrodia S. Epithelial tissue hyperplasia induced by the RAF inhibitor PF-04880594 is attenuated by a clinically well-tolerated dose of the mek inhibitor PD-0325901. Mol Cancer Ther. 2012 Oct;11(10):2274-83. doi: 10.1158/1535-7163.MCT-11-0984. Epub 2012 Jul 2. PubMed PMID: 22752429.
2: Lee NV, Lira ME, Pavlicek A, Ye J, Buckman D, Bagrodia S, Srinivasa SP, Zhao Y, Aparicio S, Rejto PA, Christensen JG, Ching KA. A novel SND1-BRAF fusion confers resistance to c-Met inhibitor PF-04217903 in GTL16 cells though MAPK activation. PLoS One. 2012;7(6):e39653. doi:  10.1371/journal.pone.0039653. Epub 2012 Jun 22. PubMed PMID: 22745804; PubMed Central PMCID: PMC3382171.

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